molecular formula C25H20N2O4 B11698240 (5E)-5-[4-(benzyloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[4-(benzyloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11698240
M. Wt: 412.4 g/mol
InChI Key: VDJVJLNAIBGNFP-PXLXIMEGSA-N
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Description

(5E)-5-[4-(benzyloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a benzyloxybenzylidene group and a methylphenyl group attached to a pyrimidine trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(benzyloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between urea and an appropriate β-diketone under acidic conditions.

    Introduction of the Benzyloxybenzylidene Group: The benzyloxybenzylidene group can be introduced via a Knoevenagel condensation reaction between the pyrimidine core and 4-(benzyloxy)benzaldehyde in the presence of a base such as piperidine.

    Attachment of the Methylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis techniques to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[4-(benzyloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

(5E)-5-[4-(benzyloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(benzyloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-[4-(benzyloxy)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but lacks the methyl group on the phenyl ring.

    (5E)-5-[4-(benzyloxy)benzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but has a chlorine atom instead of a methyl group.

Uniqueness

The presence of the 4-methylphenyl group in (5E)-5-[4-(benzyloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione imparts unique chemical and biological properties, such as enhanced lipophilicity and potential for specific molecular interactions. This makes it distinct from other similar compounds and may contribute to its unique applications in scientific research.

Properties

Molecular Formula

C25H20N2O4

Molecular Weight

412.4 g/mol

IUPAC Name

(5E)-1-(4-methylphenyl)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C25H20N2O4/c1-17-7-11-20(12-8-17)27-24(29)22(23(28)26-25(27)30)15-18-9-13-21(14-10-18)31-16-19-5-3-2-4-6-19/h2-15H,16H2,1H3,(H,26,28,30)/b22-15+

InChI Key

VDJVJLNAIBGNFP-PXLXIMEGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=CC=C4)/C(=O)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)NC2=O

Origin of Product

United States

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